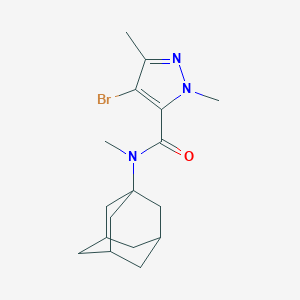

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.

Mécanisme D'action

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the phosphorylation site on the α-subunit. This leads to the activation of AMPK through phosphorylation of the α-subunit at Thr172. Once activated, AMPK regulates cellular energy homeostasis by phosphorylating downstream targets involved in glucose and lipid metabolism, autophagy, and inflammation.

Biochemical and Physiological Effects

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. In skeletal muscle cells, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and glucose tolerance. In hepatocytes, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide inhibits gluconeogenesis and promotes lipid oxidation, which may be beneficial in the treatment of type 2 diabetes. In cancer cells, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide induces cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has several advantages as a tool compound for studying AMPK function. It is a potent and selective activator of AMPK, with no significant off-target effects reported. It is also relatively stable and can be easily synthesized in large quantities. However, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has some limitations that should be taken into consideration when designing experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some experimental settings. Additionally, its mechanism of action may differ from that of physiological AMPK activators, which may affect the interpretation of results.

Orientations Futures

There are several future directions for research on N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators with longer half-lives and improved pharmacokinetic properties. Another area of research is the identification of downstream targets of AMPK that mediate its beneficial effects, which may lead to the development of novel therapeutic strategies for metabolic disorders and cancer. Finally, the role of N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active investigation, with promising preclinical results reported.

Méthodes De Synthèse

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The key steps involve the formation of a pyrazole ring, followed by the introduction of the adamantyl and bromo substituents. The final product is obtained after purification using column chromatography. The synthesis of N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively reported in the literature, and several modifications to the original synthetic route have been proposed to improve the yield and efficiency of the process.

Applications De Recherche Scientifique

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been widely used as a tool compound to study the physiological and pathological roles of AMPK in vitro and in vivo. It has been shown to activate AMPK in a dose-dependent manner and induce metabolic changes similar to those observed during exercise, such as increased glucose uptake and fatty acid oxidation. N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages.

Propriétés

Formule moléculaire |

C17H24BrN3O |

|---|---|

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

N-(1-adamantyl)-4-bromo-N,2,5-trimethylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H24BrN3O/c1-10-14(18)15(21(3)19-10)16(22)20(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |

Clé InChI |

IYQKBMRRCCEBON-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |

SMILES canonique |

CC1=NN(C(=C1Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)

![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B279527.png)

![5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279529.png)

![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B279537.png)

![N-{3-[(2-methylpropanoyl)amino]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B279541.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B279542.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B279543.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)

![N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B279545.png)

![2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B279547.png)